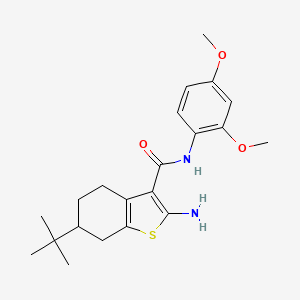

![molecular formula C22H26N2O3 B2921384 N-[4-(苄氧基)苯基]-4-叔丁基-2-氧代吡咯烷-3-甲酰胺 CAS No. 2097897-22-6](/img/structure/B2921384.png)

N-[4-(苄氧基)苯基]-4-叔丁基-2-氧代吡咯烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “4-tert-butyl” indicates a tert-butyl group (a central carbon atom attached to three methyl groups) is attached to the 4th position of the pyrrolidine ring. The “N-[4-(benzyloxy)phenyl]” suggests a benzyloxyphenyl group is attached to the nitrogen atom of the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a benzyloxyphenyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impart basicity, while the benzyloxyphenyl group could contribute to its lipophilicity .科学研究应用

合成和材料应用

聚酰胺的合成和性能:研究表明,从类似的化学实体中衍生出具有柔性主链醚键和邻苯单元的新型聚酰胺。这些聚酰胺表现出无结晶性、在极性溶剂中具有优异的溶解性,并形成透明、柔韧的薄膜。它们以其热稳定性而著称,玻璃化转变温度大多高于 200°C,显着的失重温度超过 480°C,表明它们在高性能材料应用中的潜力(Hsiao, Yang, & Chen, 2000)。

电致变色性能:一项关于合成芳香族聚酰胺的研究,该聚酰胺基于双(醚-羧酸)或二醚胺,衍生自叔丁基氢醌,与本化合物密切相关,揭示了创造出兼具溶解性、耐热性和光学性能的材料。这些发现表明,由于其优异的热性能和固有粘度,它们在电致变色器件和先进聚合物材料中具有应用(Yang, Hsiao, & Yang, 1999)。

先进材料合成:另一项对从结构相似的二羧酸单体和各种二胺合成和表征新型可溶性聚酰胺的研究,重点介绍了生产具有出色溶解性、高玻璃化转变温度和热稳定性的无定形聚合物。这些材料的性能表明它们在涂层、薄膜和其他需要耐用和稳定聚合物的应用中具有潜力(Liaw, Liaw, & Chen, 2000)。

氧化还原活性聚酰胺:开发包含二叔丁基取代苯二胺片段的氧化还原活性芳香族聚酰胺表明它们适用于电化学应用。这些聚酰胺在氧化时表现出可逆的氧化还原行为,并有强烈的颜色变化,暗示了它们在开发新的电致变色器件、传感器和其他电子应用中的潜力(Wang & Hsiao, 2011)。

作用机制

Target of Action

Related compounds have been shown to have anti-inflammatory and antioxidant effects .

Mode of Action

Related compounds have been shown to inhibit tnf-α production, a key mediator of inflammation, in mice . This suggests that N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide may interact with its targets to modulate inflammatory responses.

Biochemical Pathways

Related compounds have been shown to inhibit tnf-α production , suggesting that this compound may affect the TNF-α signaling pathway and its downstream effects, which include the regulation of immune responses and inflammation.

Result of Action

Related compounds have been shown to have anti-inflammatory and antioxidant effects , suggesting that this compound may have similar effects.

安全和危害

属性

IUPAC Name |

4-tert-butyl-2-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-22(2,3)18-13-23-20(25)19(18)21(26)24-16-9-11-17(12-10-16)27-14-15-7-5-4-6-8-15/h4-12,18-19H,13-14H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLUZDGGQQSUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

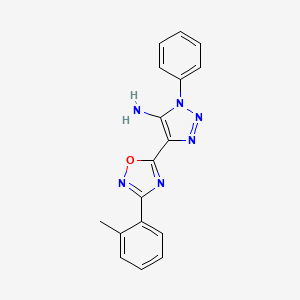

![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)

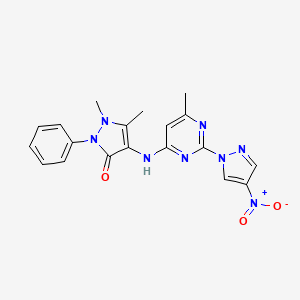

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

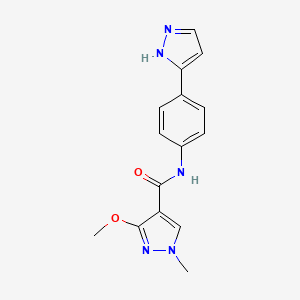

![benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride](/img/structure/B2921306.png)

![8-chloro-2-[(2-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2921314.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)

![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)

![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)

![N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2921319.png)

![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)